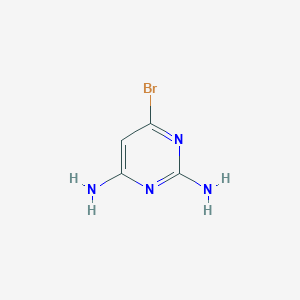

6-Bromopyrimidine-2,4-diamine

描述

Significance of Pyrimidine (B1678525) Derivatives in Organic Synthesis

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered immense interest in organic synthesis due to their diverse chemical and biological applications. growingscience.comresearchgate.net The pyrimidine ring system is a fundamental component of nucleic acids (DNA and RNA), which underscores its biological importance. gsconlinepress.comignited.in In organic synthesis, pyrimidines serve as versatile scaffolds for the construction of a wide array of functionalized molecules. growingscience.com Their derivatives have found applications in various fields, including the development of pharmaceuticals and agrochemicals. gsconlinepress.comorientjchem.org The ability of the pyrimidine ring to undergo various chemical transformations allows chemists to introduce a wide range of substituents, leading to a vast chemical space for exploration. researchgate.net

Overview of Brominated Heterocycles as Synthetic Intermediates

Brominated heterocycles are highly versatile intermediates in organic synthesis. diva-portal.org The presence of a bromine atom provides a reactive handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. diva-portal.org These reactions, such as the Suzuki and Sonogashira couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of complex molecular architectures. sigmaaldrich.comsigmaaldrich.com Brominated heterocycles, including bromopyrimidines, are therefore crucial precursors for the synthesis of a multitude of organic compounds. sci-hub.ruresearchgate.netrsc.orgresearchgate.net The reactivity of the carbon-bromine bond allows for its selective functionalization, making these compounds indispensable tools for synthetic chemists. diva-portal.org

Positioning of 6-Bromopyrimidine-2,4-diamine (B6203141) within Pyrimidine Chemistry

Within the broad family of pyrimidine derivatives, this compound holds a specific and important position. The presence of two amino groups at the 2 and 4 positions, combined with a bromine atom at the 6 position, creates a unique pattern of reactivity. The amino groups can act as directing groups and participate in hydrogen bonding, while the bromine atom serves as a key site for synthetic elaboration. This trifunctional scaffold allows for sequential and regioselective modifications, making it a valuable starting material for the synthesis of diverse and complex target molecules. nih.govmdpi.com

Historical Context and Evolution of Research in Bromopyrimidine Chemistry

The study of pyrimidine chemistry has a rich history, with early research focusing on the breakdown products of uric acid. growingscience.com The development of synthetic methods for pyrimidines and their derivatives has evolved significantly over the decades, driven by their increasing importance in medicinal chemistry and other fields. growingscience.com Research into bromopyrimidines has mirrored this evolution, with early studies likely focusing on fundamental reactivity. acs.org More recently, the advent of modern synthetic techniques, such as high-throughput experimentation and advanced catalytic methods, has accelerated the exploration of bromopyrimidine chemistry, leading to the discovery of new reactions and applications. acs.orgresearchgate.net The synthesis of various brominated pyrimidine and pyridine (B92270) diamines has been a subject of investigation, highlighting the ongoing interest in this class of compounds. acs.orgresearchgate.netacs.orgresearchgate.netresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 132292-01-4 | sigmaaldrich.com |

| Molecular Formula | C4H5BrN4 | nih.gov |

| Molecular Weight | 189.01 g/mol | PubChem |

| Physical Form | Powder | sigmaaldrich.com |

| InChI Key | ULSYPLOIMKLSCA-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

6-bromopyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSYPLOIMKLSCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Br)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 6 Bromopyrimidine 2,4 Diamine

Utilization as a Versatile Synthetic Building Block

The pyrimidine (B1678525) core, substituted with a bromine atom and two amino groups, provides multiple reactive sites for constructing larger molecular frameworks. nih.gov

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the 6-position of the pyrimidine ring is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups. For instance, the bromine can be displaced by various nucleophiles, a reaction influenced by the electron-withdrawing nature of the pyrimidine ring and the activating effect of the amino groups.

Reactions Involving Amino Groups

The amino groups at the 2- and 4-positions can undergo reactions typical of primary amines. These include acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. The relative reactivity of these amino groups can sometimes be controlled by the reaction conditions, allowing for selective functionalization.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 6-bromopyrimidine-2,4-diamine (B6203141) is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for creating aryl-aryl bonds. In this reaction, the bromine atom of this compound is coupled with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize complex biaryl and heteroaryl structures. mdpi.com The reactivity in Suzuki-Miyaura couplings can be influenced by the electronic properties of the boronic acid, with electron-rich boronic acids often providing good yields. mdpi.com The choice of catalyst, base, and solvent system is crucial for optimizing the reaction conditions. mdpi.com

For instance, the coupling of substituted pyrimidylboronic acids with heteroaryl halides has been shown to be an effective strategy. dur.ac.uk Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various aryl/heteroaryl boronic acids using a Pd(PPh3)4 catalyst. mdpi.com The regioselectivity of these reactions is a key aspect, especially in polyhalogenated systems, where the reaction often proceeds in a specific order based on the reactivity of the different halogen positions. academie-sciences.fr

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2,4,6-trichloropyrido[2,3-d]pyrimidine | 4-methoxyphenyl boronic acid | Pd(PPh3)4 | Na2CO3 | Toluene (B28343)/Ethanol | 2,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | 83 academie-sciences.fr |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives | Good mdpi.com |

| 2-Chloro-5-pyrimidylboronic acid | 3-bromoquinoline | Not specified | Not specified | Not specified | Pyridylquinoline derivative | Not specified dur.ac.uk |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines from aryl halides. chemspider.comrsc.org this compound can be coupled with a variety of primary and secondary amines using a palladium catalyst, a suitable ligand (like BINAP or dppf), and a base. chemspider.comrsc.org This method is highly valued in medicinal chemistry for the synthesis of nitrogen-containing heterocyclic compounds. rsc.org

The success of the Buchwald-Hartwig amination can be sensitive to the reaction conditions, including the choice of catalyst, ligand, base, and solvent. For example, classical conditions using Pd(OAc)2, BINAP, and NaOt-Bu in toluene may not always be successful, necessitating the exploration of alternative conditions or copper-mediated amination. rsc.org The reaction has been successfully applied to a range of substrates, including the coupling of heteroaryl halides with various amines. researchgate.net

Table 2: Examples of Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-bromo-6-methyl pyridine (B92270) | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3]/ (±)-BINAP | NaOBut | Toluene | 80 | 60 | chemspider.com |

| 2-chloropyrimidine | Aniline | Pd(OAc)2/BINAP | Cs2CO3 | Not specified | Not specified | >60 | rsc.org |

| 2-bromopyridine | Morpholine | Not specified | Not specified | Not specified | Not specified | High | researchgate.net |

Sonogashira Coupling and Other C-C Bond Formations

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium-copper co-catalytic system. numberanalytics.com This reaction is particularly useful for synthesizing alkynyl-substituted pyrimidines. The coordinating properties of diaminopyrimidines can sometimes make them challenging substrates for Sonogashira coupling. wordpress.com However, specific conditions, such as using a PdCl2(dppf) catalyst and CuI co-catalyst in THF with triethylamine (B128534) as a base, have proven effective. wordpress.com

It has been noted that for diaminopyrimidine bromides, the combination of THF, NEt3, PdCl2(dppf), and CuI is superior to many other systems. wordpress.com The reaction's success can also depend on the nature of the alkyne, with both phenylacetylene (B144264) and TMS-acetylene coupling in high yields. wordpress.com

Other palladium-catalyzed reactions, such as those involving cyclocarbonylation, can also be employed to create more complex heterocyclic structures. researchgate.net

Table 3: Example of a Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-2-benzylamino-4-ethylaminopyrimidine | 1-hexyne | PdCl2(dppf)/CuI | Triethylamine | THF | 60 | 90 | wordpress.com |

Derivatization and Functionalization Strategies

The exocyclic amino groups at the C2 and C4 positions of this compound are primary sites for nucleophilic attack, making them amenable to acylation and alkylation reactions.

Acylation: The amino groups can be acylated using agents like acyl chlorides or anhydrides. Such reactions have been reported for various 2-aminopyrimidines and related N-heterocycles. semanticscholar.org For instance, treatment of 2-aminopyrimidines with benzoyl chlorides can lead to N-benzoyl derivatives. semanticscholar.org However, the reaction can sometimes proceed to give N,N-diacylated products, especially with highly deactivated anilines or in the presence of a strong base. semanticscholar.org The relative reactivity of the C2-NH2 versus the C4-NH2 group in this compound would be influenced by the electronic effects of the pyrimidine ring nitrogens and the C6-bromo substituent. Generally, the 2,4-diaminopyrimidine (B92962) scaffold provides distinct hydrogen-bonding sites that influence its interactions and reactivity. acs.org

Alkylation: Alkylation of the amino groups can also be achieved. Furthermore, the pyrimidine ring itself can be subject to C-alkylation under specific conditions. For example, a method for the C5-alkylation of pyrimidines with two activating groups (like the amino groups in the target molecule) involves the use of phenolic Mannich bases. This strategy has been successfully applied to the synthesis of the antibacterial agent trimethoprim (B1683648) from 2,4-diaminopyrimidine. nih.govacs.org The electron-rich nature of the amino groups directs electrophilic attack to the 5-position. While direct N-alkylation is common, alternative strategies can achieve C-alkylation, expanding the synthetic utility of the diamino-pyrimidine core. nih.govacs.org

Table 1: Examples of Acylation and Alkylation on Related Pyrimidine Systems

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-Aminopyrimidines | Substituted benzoyl chlorides, Et3N | N,N-Dibenzoyl derivatives | semanticscholar.org |

| 2-Aminopyrimidine (B69317) | Benzoyl chloride, Dichloromethane/Pyridine | N-Monobenzoyl- and N,N-dibenzoyl-2-aminopyrimidines | semanticscholar.org |

| 2,4-Diaminopyrimidine | 2,6-Dimethoxyphenol, Mannich base conditions | 5-(Substituted-benzyl)-2,4-diaminopyrimidine | nih.gov |

| 2-Azidobenzamide | 2-Bromo-2-methylpropane | Benzotriazinones and Quinazolinones (via unexpected pathways) | nih.gov |

Formation of Condensed Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are prominent in many biologically active compounds.

The direct intramolecular cyclization of this compound to an imidazo-fused pyrimidine is structurally improbable, as this transformation typically requires ortho-diamines (amino groups on adjacent carbons). The 2- and 4-amino groups on the pyrimidine ring are not positioned for such direct ring closure.

However, pyrimidine-to-pyrimidine ring transformations are known, suggesting that under certain conditions, the pyrimidine ring can be opened and recyclized to form different heterocyclic structures. rsc.org For example, the reaction of 1,3-disubstituted 5-cyanouracils with guanidines can lead to 2,4-diamino-5-carbamoylpyrimidines. rsc.org While not a direct route to an imidazopyridine, these transformations highlight the dynamic nature of the pyrimidine ring. The synthesis of an imidazo[4,5-b]pyridine would likely require a multi-step sequence involving a ring transformation or the introduction of a reactive group at the C5 position, followed by cyclization with a one-carbon unit.

Pyridopyrimidines: The synthesis of pyridopyrimidines from pyrimidine precursors is a well-established strategy for creating complex heterocyclic scaffolds. rjptonline.orgresearchgate.netrsc.org One common method involves an electrophilic attack on the electron-rich C5 position of pyrimidines that are activated by electron-donating groups, such as the amino groups at C2 and C4. rjptonline.org For instance, 2,4-diaminopyrimidine-6-one can react with aldehydes at the C5 position to initiate cyclization into a pyrido[2,3-d]pyrimidine (B1209978) system. rjptonline.org Starting from 2,4,6-triaminopyrimidine, a pyridine ring can be annulated by reaction with reagents like nitromalonaldehyde, leading to a pyrido[2,3-d]pyrimidine. nih.gov For this compound, the bromine atom at C6 offers an additional handle for cyclization, potentially via transition-metal-catalyzed cross-coupling reactions to build the pyridine ring.

Triazolopyrimidines: The fusion of a triazole ring to a pyrimidine core yields triazolopyrimidines, a class of compounds with significant biological activity. researchgate.netnih.govedgccjournal.org These can be synthesized through several routes, including the annulation of a 1,2,4-triazole (B32235) nucleus onto a pyrimidine ring. edgccjournal.org A common strategy involves the reaction of a diaminopyrimidine derivative with reagents capable of forming the triazole ring. For example, a hydrazinylpyrimidine can be treated with reagents like formic acid or carbon disulfide to construct the fused triazole ring. researchgate.net Another approach involves the diazotization of an aminopyrimidine, which can then undergo intramolecular cyclization or react with other components to form the triazole system. The diazotization of 5-aminopyrimidines, for instance, can lead to the formation of 1,2,3-triazoles through ring-opening and recyclization. cas.cz

Table 2: Synthetic Routes to Fused Pyrimidine Systems

| Precursor | Reagent(s) | Fused System | Key Transformation | Reference |

|---|---|---|---|---|

| 2,4-Diaminopyrimidine-6-one | 2-Methyl-3-oxopentanal, H3PO4 | Pyrido[2,3-d]pyrimidine | Condensation and cyclization | rjptonline.org |

| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde | Pyrido[2,3-d]pyrimidine | Annulation via condensation | nih.gov |

| 2-Hydrazinyl-pyridine-3-carbonitrile | Formic acid, CS2 | Triazolopyridine | Cyclocondensation | researchgate.net |

| 5-Aminopyrimidines | NaNO2, acid | 1,2,3-Triazoles | Diazotization and rearrangement | cas.cz |

Diazotization and Azo Coupling Reactions

The two primary amino groups of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures. chemicalnote.com This reaction converts the amino groups into diazonium salt functionalities (-N₂⁺). organic-chemistry.orgjove.com

The diazotization of heterocyclic amines can be more complex than that of simple aromatic amines, sometimes leading to ring-opening or rearrangement reactions, depending on the substituents and reaction conditions. cas.czresearchgate.net For instance, studies on 5-aminopyrimidines have shown that diazotization can result in the formation of 1,2,3-triazoles. cas.czcolab.ws

The resulting pyrimidine diazonium salts, if stable enough, are versatile intermediates. They can participate in two main types of reactions:

Dediazoniation (Sandmeyer-type reactions): The diazonium group can be replaced by a variety of other functional groups, including halogens, hydroxyl, or cyano groups. organic-chemistry.org This provides a powerful method for further functionalizing the pyrimidine ring.

Azo Coupling: As weak electrophiles, diazonium salts can react with electron-rich aromatic compounds (like phenols or anilines) in electrophilic aromatic substitution reactions to form highly colored azo compounds. google.com The success and regioselectivity of the coupling are highly dependent on the pH of the reaction medium.

Given the two amino groups in this compound, selective diazotization could potentially be achieved by carefully controlling the reaction conditions, owing to the likely difference in basicity between the C2-NH₂ and C4-NH₂ groups.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of C-Br Functionalization: The bromine atom at the C6 position is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyrimidine (electrophile) with an organoboron reagent (nucleophile). The general mechanism involves (i) oxidative addition of the C-Br bond to a Pd(0) catalyst, (ii) transmetalation with the boronic acid, and (iii) reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. rsc.orgmdpi.com Mechanistic studies on related systems show that the nitrogen atoms in the pyrimidine ring can play a crucial role in facilitating these transformations. rsc.org The choice of ligand is critical, with bulky, electron-rich phosphines often being effective. nih.gov

Other Cross-Couplings: Similar palladium-catalyzed mechanisms are at play in other cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the formation of C-C and C-N bonds at the C6 position. nih.govacs.org Mechanistic studies on the desulfinative cross-coupling of heteroaryl halides have provided insights into the oxidative addition and reductive elimination steps. nih.gov

Mechanism of Reactions at Amino Groups:

Acylation/Alkylation: These are typically nucleophilic substitution reactions where the lone pair of electrons on the amino nitrogen attacks the electrophilic carbon of the acylating or alkylating agent. In some cases of N-acylation of 2-aminopyrimidines, the formation of undesired diacylated products has been investigated, with the reaction mechanism influenced by the basicity of the reaction medium and the nature of the substrate. semanticscholar.org

Diazotization: The mechanism begins with the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The primary amine acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule then lead to the formation of the diazonium ion. chemicalnote.comjove.com For weakly basic heterocyclic amines, the diazotization equilibrium and the stability of the resulting diazonium salt can be complex, often requiring strongly acidic media. researchgate.net

Mechanism of Ring Formation:

Pyridopyrimidine Synthesis: The formation of the pyridine ring often proceeds via a Michael addition of an activated pyrimidine C5-anion or N-anion to an α,β-unsaturated carbonyl or nitrile compound, followed by intramolecular cyclization and aromatization. Plausible mechanisms for these multi-component reactions have been proposed, often initiated by the condensation of an aldehyde with an active methylene (B1212753) compound. rsc.org

Ring Transformation: In cases where the pyrimidine ring itself is transformed, the mechanism involves nucleophilic attack at an electrophilic carbon of the ring (e.g., C6), leading to ring opening to an acyclic intermediate. This intermediate then undergoes recyclization to form a new heterocyclic system. wur.nl

Understanding Reaction Selectivity

The key to understanding the chemical behavior of this compound lies in its reaction selectivity. The molecule presents several potential sites for reaction: the bromine-substituted carbon (C6), the two amino groups (at C2 and C4), and the C5-hydrogen. However, the vast majority of transformations selectively occur at the C6 position, leveraging the carbon-bromine bond.

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further amplified by the inductive electron-withdrawing effect of the bromine atom at the C6 position, making this site highly electrophilic and susceptible to nucleophilic attack. Consequently, the C-Br bond is the most common site of reaction, primarily through two major pathways: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. These reactions are highly selective for the C-Br bond, leaving the amino groups at the C2 and C4 positions untouched under typical conditions.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid. For this compound, this provides a direct route to 6-aryl-pyrimidine-2,4-diamine derivatives. The chlorine atoms at the C4/C6 positions of a pyrimidine ring are generally more reactive in cross-coupling reactions than a chlorine atom at the C2 position. The general reactivity for halogens is I > Br > Cl.

Buchwald-Hartwig Amination: This method is employed to form C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C6 position. This reaction demonstrates high functional group tolerance and is exceptionally effective for the amination of heteroaryl halides.

| Reaction Type | Reagents & Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂), Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O) | 6-Aryl-pyrimidine-2,4-diamine |

| Buchwald-Hartwig Amination | Amine (R¹R²NH), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | N-Substituted-6-aminopyrimidine-2,4-diamine |

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the direct displacement of the bromide by strong nucleophiles. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex). The presence of two electron-donating amino groups can modulate this reactivity, but the C6 position remains the primary site for substitution.

Reactivity of the Amino Groups: While the C-Br bond is the most reactive site for substitution, the amino groups can undergo reactions under specific conditions. For instance, they can be acylated or alkylated. However, in the context of cross-coupling and SNAr reactions at C6, they are typically non-reactive. Studies on related 2,4-diaminopyrimidine systems have shown that under harsh acidic hydrolysis, one of the amino groups can be converted to a carbonyl group. The selectivity of this hydrolysis (i.e., whether the C2-amino or C4-amino group reacts) is highly dependent on the nature of the substituent at the C6 position.

Influence of Substituents on Reactivity

The reactivity of this compound is a direct consequence of the electronic effects exerted by its substituents. The two amino groups and the bromine atom have opposing electronic influences that create a unique reactivity profile.

Bromo Group (-Br): The bromine atom at C6 is an electron-withdrawing group primarily through its inductive effect (-I effect) due to its high electronegativity. While it has lone pairs that can be donated through resonance (+R effect), the inductive effect is dominant for halogens. This withdrawal of electron density makes the attached C6 carbon significantly electrophilic. The presence of a bromo group can significantly influence a compound's reactivity.

This "push-pull" arrangement, where the amino groups "push" electron density into the ring and the bromine and ring nitrogens "pull" it, has several consequences:

Activation of the C6 Position: The strong electron-withdrawing nature of the bromine atom and the adjacent ring nitrogen makes the C6 position highly activated towards nucleophilic attack and oxidative addition by a palladium catalyst.

Stabilization of Intermediates: The

Advanced Spectroscopic and Structural Characterization of 6 Bromopyrimidine 2,4 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the connectivity of atoms.

The ¹H NMR spectrum of 6-Bromopyrimidine-2,4-diamine (B6203141) is characterized by its simplicity, which directly reflects the molecule's structure. The key signals observed are from the single aromatic proton on the pyrimidine (B1678525) ring and the protons of the two amino groups.

Aromatic Proton (H-5): The pyrimidine ring possesses a single proton at the C-5 position. This proton is expected to appear as a singlet in the aromatic region of the spectrum, typically downfield due to the electron-withdrawing nature of the heterocyclic ring and the adjacent bromine atom. Its chemical shift provides a clear marker for substitution at this position.

Amino Protons (-NH₂): The protons on the two amino groups (at C-2 and C-4) are generally observed as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding effects. In a typical spectrum using a solvent like DMSO-d₆, these protons would appear in the mid-field region. For analogous compounds like 2,4-diaminopyrimidine-5-carbonitrile, amine protons have been observed around 6.9 ppm. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for this compound Data are representative values based on analogous structures and are solvent-dependent.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | ~7.5 - 8.0 | Singlet (s) |

| C2-NH₂ | ~6.0 - 7.0 (broad) | Singlet (s) |

| C4-NH₂ | ~6.0 - 7.0 (broad) | Singlet (s) |

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts are influenced by the nature of the substituents (amino groups and bromine).

C-2 and C-4: These carbons, bonded to amino groups, are significantly shielded and appear at a characteristic upfield position compared to other aromatic carbons. Their chemical shifts are expected in the range of 160-165 ppm.

C-6: The carbon atom directly attached to the electronegative bromine atom (C-6) will be deshielded, but its signal is also influenced by the adjacent nitrogen atoms.

C-5: This carbon, bonded to a hydrogen atom, typically appears at the most upfield position among the ring carbons.

Table 2: Representative ¹³C NMR Spectral Data for this compound Data are representative values based on analogous structures and are solvent-dependent.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~163 |

| C-4 | ~165 |

| C-5 | ~90 - 100 |

| C-6 | ~155 - 160 |

For unambiguous assignment of ¹H and ¹³C signals, especially in more complex derivatives, two-dimensional (2D) NMR experiments are indispensable. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. libretexts.org In a derivative of this compound with adjacent protons, cross-peaks would appear between the signals of these coupled protons. For the parent compound, this experiment would primarily confirm the absence of coupling for the H-5 singlet.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. wikipedia.org An HSQC spectrum of this compound would show a correlation cross-peak between the signal for the H-5 proton and the signal for the C-5 carbon, confirming their direct linkage.

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The spectrum is a plot of absorbance versus wavenumber (cm⁻¹). For this compound, key absorption bands are expected for the amino groups and the pyrimidine ring.

N-H Stretching: The amino groups give rise to characteristic sharp or medium bands in the 3200-3500 cm⁻¹ region. Typically, primary amines show two bands corresponding to symmetric and asymmetric stretching vibrations.

N-H Bending (Scissoring): This vibration occurs in the 1580-1650 cm⁻¹ region and can sometimes overlap with the C=C stretching bands.

C=N and C=C Stretching: The pyrimidine ring vibrations, involving the stretching of C=N and C=C bonds, appear in the 1400-1650 cm⁻¹ region. These bands are characteristic of the aromatic heterocyclic system.

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Representative FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3200 - 3500 | Medium-Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium-Strong |

| C=N / C=C Ring Stretch | 1400 - 1650 | Strong |

| Ring Vibrations (Breathing/Puckering) | 900 - 1200 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Weak |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

Ring Breathing Modes: Symmetric vibrations of the pyrimidine ring, often referred to as "ring breathing" modes, are typically strong and sharp in the Raman spectrum, providing a distinct fingerprint in the 800-1200 cm⁻¹ region.

C-Br Stretching: The C-Br stretch is often more intense and easier to identify in the Raman spectrum compared to the FTIR spectrum.

Symmetric N-H Stretching: The symmetric N-H stretch of the amino groups may also be observed.

Table 4: Representative Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3500 | Weak-Medium |

| C=N / C=C Ring Stretch | 1400 - 1650 | Medium-Strong |

| Symmetric Ring Breathing | ~1000 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives. It provides crucial information regarding the molecular weight of the synthesized compounds and offers insights into their structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This precision is critical for confirming the identity of newly synthesized this compound derivatives and ruling out alternative structures.

For instance, the HRMS (ESI-TOF) analysis of a related S-alkylated diaminopyrimidine derivative showed an m/z value that precisely matched the calculated value for the protonated molecule, confirming its elemental composition. mdpi.com This level of accuracy is essential for the unambiguous confirmation of a target structure. The technique is capable of providing mass accuracy within a few parts per million (ppm), which lends a high degree of confidence to the assigned molecular formula.

| Molecular Formula | Ion Type | Calculated Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) |

|---|---|---|---|---|

| C₄H₅BrN₄ | [M+H]⁺ | 190.9770 | 190.9773 | 1.6 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. measurlabs.com This hyphenated technique is invaluable for analyzing reaction mixtures, assessing the purity of isolated this compound derivatives, and performing detailed structural elucidation through tandem mass spectrometry (MS/MS). epa.gov

In a typical LC-MS analysis, the sample is first separated on a chromatographic column, allowing different components to elute at different times. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and their m/z ratios are measured. Soft ionization techniques like electrospray ionization (ESI) are commonly used, which typically generate intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻), minimizing initial fragmentation. ncsu.edu

Further structural information is obtained via tandem mass spectrometry (MS/MS), where a specific precursor ion is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint of the molecule. For this compound derivatives, fragmentation pathways are influenced by the pyrimidine core and its substituents. researchgate.netsapub.org Key fragmentation events may include:

Loss of the bromine atom: The C-Br bond can cleave, leading to a significant fragment ion.

Cleavage of the pyrimidine ring: The heterocyclic ring can undergo scission, yielding characteristic fragment ions.

Loss of amine or substituted amine groups: Fragmentation involving the groups at the 2- and 4-positions can occur.

Understanding these fragmentation modes is crucial for confirming the structure of known derivatives and identifying unknown compounds. libretexts.orggre.ac.uk

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Mass (m/z) | Neutral Loss |

|---|---|---|---|

| 191/193 ([M+H]⁺) | [C₄H₅N₄]⁺ | 111 | HBr |

| 191/193 ([M+H]⁺) | [C₄H₄BrN₂]⁺ | 173/175 | NH₃ |

| 111 | [C₃H₃N₂]⁺ | 67 | CH₂N₂ |

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Electronic Absorption Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique used to study the electronic transitions within a molecule. For pyrimidine derivatives, the UV absorption spectra are characterized by bands arising from π→π* and n→π* electronic transitions associated with the aromatic ring and its substituents. researchgate.netrsc.org The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands provide valuable information about the electronic structure of this compound and its analogues.

The UV spectrum of the parent pyrimidine molecule typically shows two main absorption bands. researchgate.net The introduction of substituents like bromine and amino groups onto the pyrimidine ring significantly influences the electronic absorption properties. mdpi.com Amino groups, acting as auxochromes, generally cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* transition bands.

The solvent environment can also affect the absorption spectrum. researchgate.net Polar solvents may lead to shifts in λmax due to differential stabilization of the ground and excited states. For example, n→π* transitions often exhibit a hypsochromic shift (a shift to shorter wavelengths) with increasing solvent polarity. Studying these solvatochromic effects can offer further insights into the nature of the electronic transitions. Experimental and computational studies on related phenylpyrimidine-4,6-diamine have been used to assign vibrational frequencies and understand electronic properties in various solvents. researchgate.net

| Compound Type | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Pyrimidine | Cyclohexane | 243, 298 | π→π, n→π | researchgate.net |

| 2,4-Diaminopyrimidine (B92962) Derivatives | Various | ~230, ~280-310 | π→π | acs.org |

| Bromopyrimidines | Gas Phase | ~300-325 | n→π | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding the compound's structure and properties.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SC-XRD) analysis, when a suitable single crystal can be grown, provides an unambiguous structural determination. researchgate.netmdpi.com For derivatives of this compound, SC-XRD can confirm the connectivity of atoms, establish the planarity of the pyrimidine ring, and detail the conformation of any substituents.

A key feature of the crystal structures of diaminopyrimidine derivatives is the extensive network of intermolecular hydrogen bonds. acs.org The amino groups and the pyrimidine ring nitrogen atoms act as hydrogen bond donors and acceptors, respectively. These interactions often lead to the formation of well-defined supramolecular structures, such as dimers, chains, or sheets. acs.orgmdpi.com For example, the R₂(8) graph set motif, a common hydrogen-bonding pattern forming a centrosymmetric dimer, is frequently observed in structures containing 2-aminopyrimidine (B69317) moieties. The bromine atom can also participate in halogen bonding, further influencing the crystal packing. The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃Cl₂N₃O₅·H₂O |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 29.45 |

| c (Å) | 11.12 |

| Key H-Bond | N-H···O |

Data adapted from a study on pyrimidine derivatives. mdpi.com

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a vital technique for the characterization of polycrystalline materials. It is particularly useful when obtaining single crystals suitable for SC-XRD is challenging. nih.gov The PXRD pattern is a fingerprint of the crystalline phase, with the peak positions (in degrees 2θ) corresponding to the lattice plane spacings (d-spacings) of the crystal structure.

The primary applications of PXRD for this compound derivatives include:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized sample to a reference pattern (either calculated from single-crystal data or from a standard database) confirms its identity and crystalline form. nist.gov

Purity Assessment: The presence of peaks from crystalline impurities can be readily detected.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, allowing for their identification and characterization.

Structure Solution: With modern computational methods, it is sometimes possible to solve the crystal structure directly from high-quality powder diffraction data, a process known as ab initio structure determination. mpg.de

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 40 |

| 21.1 | 4.21 | 100 |

| 25.8 | 3.45 | 65 |

| 28.9 | 3.09 | 50 |

Theoretical and Computational Chemistry Studies on 6 Bromopyrimidine 2,4 Diamine and Its Transformations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. jchemrev.comijcce.ac.ir It offers a balance between accuracy and computational cost, making it suitable for analyzing pyrimidine (B1678525) derivatives. jchemrev.comwjarr.com DFT calculations are used to determine optimized molecular geometries, electronic properties, and reactivity descriptors. For a molecule like 6-Bromopyrimidine-2,4-diamine (B6203141), DFT methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly employed to achieve reliable results. wjarr.com

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum energy state. This stable, low-energy structure is crucial for accurately calculating all other molecular properties.

For this compound, the optimization process would start with an initial guess of the molecular structure. The DFT calculation then iteratively adjusts the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The pyrimidine ring is expected to be largely planar, though minor puckering can occur. The primary conformational variables would be the rotation of the two amino (-NH₂) groups and their planarity with respect to the pyrimidine ring. The calculations would identify the most stable conformation, likely influenced by intramolecular hydrogen bonding or steric hindrance between the substituents.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. ijcce.ac.ir The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wjarr.com

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the π-system of the pyrimidine ring. A higher HOMO energy suggests a greater propensity to act as an electron donor in chemical reactions.

LUMO: The LUMO is likely distributed over the electron-deficient pyrimidine ring, particularly the carbon atoms attached to the electronegative nitrogen and bromine atoms. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.

HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wjarr.com

While specific calculated values for this exact compound are not available in the reviewed literature, a representative table for similar pyrimidine derivatives is presented below for illustrative purposes.

| Parameter | Illustrative Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital (Electron Donating Ability) |

| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital (Electron Accepting Ability) |

| Energy Gap (ΔE) | 3.5 to 4.5 | Difference between ELUMO and EHOMO (Indicator of Chemical Reactivity) |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. libretexts.orgdeeporigin.com It is used to predict how molecules will interact and to identify sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de The map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich) and blue indicating regions of most positive electrostatic potential (electron-poor).

For this compound, an MEP map would reveal:

Negative Potential (Red/Yellow): These regions would be concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the amino groups, as well as the bromine atom, due to their lone pairs of electrons. These sites are the most likely targets for electrophiles or hydrogen bond donors.

Positive Potential (Blue): The most positive regions would be located around the hydrogen atoms of the amino groups. These sites are susceptible to attack by nucleophiles or can act as hydrogen bond donors.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing the insights gained from FMO analysis.

Beyond the visual representation of the MEP map, DFT calculations can quantify the partial charge on each atom in the molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide numerical values for the atomic charges. This analysis would confirm the qualitative predictions from the MEP map. For this compound, the nitrogen and bromine atoms would possess significant negative partial charges, while the hydrogen atoms of the amino groups and the carbon atoms bonded to electronegative atoms would carry positive partial charges. This charge distribution is fundamental to understanding the molecule's dipole moment and its intermolecular interactions.

Investigation of Intermolecular Interactions

In the solid state, the properties of a compound are governed not just by its intramolecular characteristics but also by how the molecules pack together in a crystal lattice. Computational methods are essential for analyzing these non-covalent interactions.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These distances are then used to generate a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts.

For this compound, a Hirshfeld analysis would likely highlight the following key interactions that stabilize the crystal packing:

N-H···N Hydrogen Bonds: Strong hydrogen bonds between the amino groups (donors) and the pyrimidine ring nitrogen atoms (acceptors) of neighboring molecules would be a dominant feature.

Br···H and N···H Contacts: Interactions involving the bromine atom and hydrogen atoms from adjacent molecules would also contribute significantly to the packing. nih.gov

H···H Contacts: These are generally the most abundant contacts on the Hirshfeld surface. nih.gov

π-π Stacking: Interactions between the aromatic pyrimidine rings of adjacent molecules could also play a role in stabilizing the crystal structure.

The relative contributions of these interactions can be quantified from the fingerprint plots. A representative breakdown for a similar brominated, nitrogen-containing heterocyclic compound is shown in the table below.

| Intermolecular Contact Type | Illustrative Contribution (%) | Description |

|---|---|---|

| H···H | ~20 - 40% | General van der Waals contacts between hydrogen atoms. |

| N···H / H···N | ~15 - 30% | Represents strong N-H···N hydrogen bonds and other N-H contacts. |

| Br···H / H···Br | ~10 - 20% | Contacts involving the bromine atom, indicating halogen bonding or weak hydrogen bonding. nih.gov |

| C···H / H···C | ~5 - 15% | Weak C-H···π or other van der Waals interactions. |

Hydrogen Bonding Networks and Proton Transfer Equilibria

The molecular structure of this compound, featuring two amino groups and two ring nitrogen atoms, provides multiple sites for hydrogen bonding. These interactions are crucial in determining the compound's crystal structure, solubility, and interactions with biological targets. The amino groups primarily act as hydrogen bond donors, while the lone pairs on the pyrimidine's nitrogen atoms serve as hydrogen bond acceptors.

Computational studies on similar 2,4-diaminopyrimidine (B92962) derivatives have shown the formation of robust, cyclic hydrogen-bonded motifs. researchgate.net For this compound, it is predicted that strong intermolecular hydrogen bonds of the N-H···N and N-H···O (in the presence of carboxylate-containing molecules) types would be prominent. researchgate.net These interactions often lead to the formation of self-assembled supramolecular architectures. rsc.org The R²₂(8) motif, a common pattern in diaminopyrimidine complexes, is likely to be observed where two molecules form a dimeric pair through N-H···N bonds. researchgate.net

Proton transfer is another critical aspect, particularly the equilibrium between different tautomeric and protonated forms. The pyrimidine ring nitrogen is a potential site for protonation. nih.gov Potential energy surface (PES) scans can be computationally performed to model the protonation process and determine the relative energies of the resulting species. nih.gov In acidic conditions, protonation of a ring nitrogen is expected, which can significantly alter the molecule's electronic structure and hydrogen-bonding capabilities. nih.gov Theoretical calculations on related aminopyridine systems suggest that intramolecular proton transfer (IPT) from an exocyclic amino group to the ring nitrogen is a possibility, especially in the excited state. nih.gov The stability of these protonated forms and the energy barriers for transfer can be quantified using quantum chemical calculations.

Table 1: Predicted Hydrogen Bond Interaction Energies for this compound Note: These are theoretical values based on studies of similar compounds. nih.gov

| Interacting Groups | Bond Type | Predicted Interaction Energy (kJ/mol) |

| Amine (N-H) ··· Pyrimidine (N) | N-H···N | 20 - 40 |

| Amine (N-H) ··· Amine (N) | N-H···N | 15 - 30 |

| Amine (N-H) ··· Water (O) | N-H···O | 25 - 50 |

Simulations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving halogenated pyrimidines. A common reaction for this class of compounds is palladium-catalyzed cross-coupling, such as the Suzuki or amination reactions, where the bromine atom is substituted. researchgate.netacs.org

Simulations using Density Functional Theory (DFT) can map the entire reaction pathway for such transformations. For instance, in a Suzuki coupling reaction between this compound and an arylboronic acid, computational models can detail the key steps: oxidative addition, transmetalation, and reductive elimination. The geometries and energies of all reactants, intermediates, products, and, crucially, the transition states can be calculated. researchgate.net

Identifying the transition state (the highest energy point along the reaction coordinate) is essential for understanding the reaction's kinetics. The character of a calculated stationary point is confirmed by Hessian calculations; a transition state has exactly one imaginary frequency corresponding to the bond-breaking/bond-forming process. researchgate.net By comparing the energy of the transition state to the reactants, the activation energy barrier can be determined, providing a theoretical prediction of the reaction rate. Such studies have been used to explain the regioselectivity of substitutions on dichloropyrimidine rings, where the formation of a more stable Meisenheimer intermediate via one pathway is favored. acs.org

Prediction of Spectroscopic Properties

Computational methods allow for the a priori prediction of spectroscopic data, which can aid in the structural confirmation of synthesized compounds. DFT calculations are widely used to predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netcancer.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds. For this compound, characteristic vibrational modes can be predicted and assigned. For example, the N-H stretching vibrations of the amino groups are expected in the 3400-3600 cm⁻¹ region. researchgate.net The calculated frequencies are often systematically overestimated and are therefore scaled by an empirical factor to improve agreement with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov These calculations provide theoretical chemical shifts that can be compared directly with experimental spectra. nih.gov The chemical shifts are typically calculated relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). nih.gov

Table 2: Predicted Spectroscopic Data for this compound Note: These are theoretical values based on DFT calculations for analogous structures. researchgate.netcancer.gov

| Spectrum | Functional Group / Atom | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| IR | N-H Stretch (Amine) | 3580 - 3700 |

| N-H Bend (Amine) | 1580 - 1650 | |

| C=N Stretch (Ring) | 1520 - 1580 | |

| C-Br Stretch | 500 - 600 | |

| ¹H NMR | H5 (Pyrimidine Ring) | 5.5 - 6.0 |

| NH₂ (Amine Protons) | 4.5 - 5.5 | |

| ¹³C NMR | C2, C4 (Amine-substituted) | 160 - 165 |

| C6 (Bromo-substituted) | 155 - 160 | |

| C5 | 80 - 90 |

Solvatochromic Property Prediction and Analysis of Derivatives

Solvatochromism describes the change in a substance's color—or more broadly, its UV-Visible absorption spectrum—when dissolved in different solvents. mdpi.com This phenomenon is caused by differential solvation of the molecule's ground and excited electronic states. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are effective in predicting and analyzing these solvatochromic shifts. researchgate.netresearchgate.net

By modeling this compound or its derivatives in a virtual solvent environment (often using a polarizable continuum model, PCM), it is possible to calculate the electronic absorption spectra in various solvents. cancer.gov A sequential Monte Carlo/quantum mechanics approach can also be used, where solvent molecules are explicitly included to model specific interactions like hydrogen bonding. rsc.org

For a molecule like this compound, which possesses charge-transfer characteristics, the position of its maximum absorption wavelength (λ_max) is expected to be sensitive to solvent polarity. mdpi.com In polar protic solvents like water or ethanol, the extensive hydrogen bonding capabilities would likely lead to significant shifts compared to non-polar solvents like carbon tetrachloride. rsc.org Analysis of the computed molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) can provide insight into the nature of the electronic transitions and explain the direction of the solvatochromic shift. researchgate.net

Table 3: Predicted Solvatochromic Shifts for a Hypothetical Derivative of this compound Note: Data illustrates expected trends based on computational studies of similar chromophores. cancer.govrsc.org

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Shift relative to Chloroform |

| Chloroform | 4.8 | 320 | 0 nm |

| Ethanol | 24.6 | 328 | +8 nm (Red Shift) |

| Water | 80.1 | 335 | +15 nm (Red Shift) |

Applications As a Synthetic Intermediate and in Advanced Materials Research

Preparation of Diverse Heterocyclic Scaffolds for Chemical Libraries

The unique combination of reactive sites on 6-Bromopyrimidine-2,4-diamine (B6203141) makes it an ideal starting point for generating libraries of diverse heterocyclic compounds. The amino groups can act as nucleophiles or be modified, while the bromo group is an excellent handle for cross-coupling reactions or nucleophilic aromatic substitution.

Synthesis of Novel Pyrimidine-Fused Systems

Fused heterocyclic systems, where a pyrimidine (B1678525) ring is condensed with another ring, are of significant interest due to their prevalence in biologically active molecules. While direct examples detailing the use of this compound for creating fused systems are specific to patented research, the reactivity of its functional groups provides a clear pathway for such syntheses. For instance, the amino groups can participate in cyclocondensation reactions with bifunctional electrophiles to form an additional fused ring. Furthermore, the bromine atom can be used to first introduce a side chain which then undergoes an intramolecular cyclization to generate fused structures like pyrrolopyrimidines or furopyrimidines. ias.ac.in This strategic approach allows for the construction of polycyclic systems with varied electronic and steric properties. nih.gov

Building Blocks for Complex Organic Architectures

Organic building blocks are fundamental components used for the bottom-up assembly of complex molecules. sigmaaldrich.com this compound is a prime example of such a building block. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. researchgate.net These reactions are powerful tools for forming carbon-carbon bonds, enabling the attachment of a wide variety of aryl, heteroaryl, alkyl, or alkynyl groups to the pyrimidine core. This versatility allows chemists to systematically modify the structure and explore the structure-activity relationships of the resulting compounds.

For example, a Suzuki coupling reaction can be employed to displace the bromine atom with a range of arylboronic acids, yielding 6-aryl-pyrimidine-2,4-diamine derivatives. researchgate.net This method is crucial for building molecular complexity and is a cornerstone of modern medicinal chemistry.

Table 1: Key Reactions for Modifying this compound

| Reaction Type | Reagent/Catalyst | Resulting Structure | Application |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 6-Aryl-pyrimidine-2,4-diamine | Introducing aromatic diversity |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 6-Amino-substituted pyrimidine-2,4-diamine | C-N bond formation |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alkoxide, thiolate) | 6-Alkoxy/Thioether-pyrimidine-2,4-diamine | Introducing new functional groups |

Role in the Development of Advanced Chemical Intermediates

Beyond its direct use in creating final products, this compound is a critical intermediate for the synthesis of other, more complex precursors. Its halogenated counterpart, 6-Chloropyrimidine-2,4-diamine, is widely recognized as a crucial intermediate for pharmaceuticals and fine chemicals, underscoring the importance of this structural class. nbinno.comgoogle.com The bromo-derivative often offers complementary or enhanced reactivity in certain synthetic transformations.

Precursors for Complex Pharmaceutical Precursors

The 2,4-diaminopyrimidine (B92962) scaffold is a well-established pharmacophore found in a variety of therapeutic agents, including anticancer and anti-tubercular drugs. nih.govmdpi.com Research has demonstrated the use of a "2,4-diamino-5-bromo-6-substituted pyrimidine derivative" as a starting material in Suzuki coupling reactions to introduce aryl groups at the 5-position, a key step in synthesizing compounds with potential anti-tubercular activity. nih.gov This highlights the role of the bromo-pyrimidine core in building precursors for biologically active molecules. The ability to sequentially modify the pyrimidine ring—for instance, by first performing a substitution at the 6-position (bromine) and then functionalizing another position—is essential for creating the complex substitution patterns required for modern drug candidates. mdpi.commdpi.com

Intermediates for Agrochemicals

The pyrimidine nucleus is a component of various agrochemicals, including herbicides and fungicides. While specific, large-scale applications of this compound in the agrochemical industry are not widely documented in public literature, its inherent reactivity makes it a plausible candidate for the synthesis of novel active ingredients. The methodologies used in pharmaceutical synthesis, such as cross-coupling reactions to create substituted pyrimidines, are equally applicable to the discovery of new agrochemicals. researchgate.net The pyrimidine core's ability to interact with biological targets is not limited to human medicine, suggesting potential utility in developing selective and effective agricultural products. mdpi.com

Integration into Functional Materials

The application of heterocyclic compounds is expanding beyond medicine into materials science. mdpi.com Molecules with extended π-conjugated systems, often built from heterocyclic units, are being investigated for use in organic electronics, sensors, and nonlinear optics. The this compound scaffold, with its potential for derivatization through cross-coupling reactions, can be used to construct larger, conjugated systems. researchgate.net

By attaching chromophoric or electronically active groups to the pyrimidine core, it is possible to tune the optical and electronic properties of the resulting materials. The nitrogen atoms in the pyrimidine ring can also act as ligands, allowing for the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in catalysis, gas storage, and sensing. While the integration of this compound itself into functional materials is an emerging area, the synthetic versatility it offers makes it a promising building block for the rational design of new materials with tailored properties. researchgate.net

Chromophoric Applications (e.g., Azo Dyes)

Azo dyes represent a significant class of organic chromophores characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) connecting two aromatic or heteroaromatic rings. nih.gov The color and properties of these dyes can be finely tuned by altering the electronic nature of the aromatic systems. Heterocyclic amines, including pyrimidine derivatives, are frequently used as coupling components in the synthesis of azo dyes due to their electron-rich nature, which facilitates the electrophilic substitution reaction with a diazonium salt. bohrium.com

While specific studies detailing the direct use of this compound as a coupling agent are not prevalent, the 2,4-diaminopyrimidine core is structurally suited for this application. The amino groups strongly activate the pyrimidine ring, making it reactive toward diazonium ions. The synthesis typically involves the diazotization of an aromatic amine, followed by coupling with an activated component like an aminopyrimidine. researchgate.net The resulting pyrimidine-based azo dyes often exhibit interesting photophysical properties and have applications as colorants for textiles and in functional materials. bohrium.com The bromine atom on the this compound scaffold could be retained in the final dye structure to modulate its properties or used as a reactive site for further functionalization.

Research on azo dyes derived from a similar core, 6-aminopyrimidine-2,4(1H, 3H)-dione, demonstrates the influence of substituents and solvents on their visible absorption maxima, highlighting the tunability of this class of chromophores. researchgate.net

| Dye Derivative (from 6-aminopyrimidine-2,4(1H, 3H) - dione) | Solvent | Absorption Max (λmax, nm) |

| Dye 1 | Chloroform | 404 |

| Dye 1 | Acetic Acid | 412 |

| Dye 5 | DMSO | Two Absorbances |

| Dye 8 | Various Solvents | Single Absorbance |

This table illustrates the solvatochromic behavior of pyrimidine-based azo dyes, where the absorption wavelength changes with the solvent, indicating sensitivity to the chemical environment. Data sourced from a study on related pyrimidine azo dyes. researchgate.net

Ligands in Metal Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. pressbooks.pub The this compound molecule possesses multiple potential donor sites—specifically the lone pair electrons on the two exocyclic amino nitrogen atoms and the two ring nitrogen atoms—making it an excellent candidate for a ligand.

Ligands that can bind to a metal through two donor atoms are known as bidentate ligands, which often form more stable complexes than monodentate ligands due to the chelate effect. pressbooks.pubnih.gov this compound can act as a bidentate chelating ligand, coordinating to a single metal center through the N1 ring nitrogen and the adjacent C2 amino group, forming a stable five-membered ring. This binding mode is common for 2-aminopyrimidine (B69317) derivatives. The presence of a second amino group at the C4 position offers the possibility of forming polynuclear complexes where the pyrimidine unit acts as a bridging ligand between two metal centers. The coordination number and geometry of the resulting complex depend on the specific metal ion. libretexts.orgnih.gov

| Metal Ion | Common Coordination Numbers | Typical Geometries | Potential with this compound Ligand |

| Copper(II) (Cu²⁺) | 4, 6 | Square Planar, Octahedral | Formation of mononuclear [Cu(L)₂]²⁺ or polynuclear species. |

| Palladium(II) (Pd²⁺) | 4 | Square Planar | Can form stable square planar complexes, relevant in catalysis. |

| Platinum(II) (Pt²⁺) | 4 | Square Planar | Potential for creating complexes with biological or material applications. |

| Rhodium(III) (Rh³⁺) | 6 | Octahedral | Could form octahedral complexes such as [Rh(L)₃]³⁺. nih.gov |

| Ruthenium(II/III) (Ru²⁺/³⁺) | 6 | Octahedral | The ligand could participate in forming various octahedral Ru complexes. nih.gov |

This table outlines potential coordination scenarios between this compound (L) and various transition metals based on general principles of coordination chemistry. pressbooks.publibretexts.orgnih.gov

Components in Catalytic Systems

The utility of this compound in catalytic systems is primarily as a precursor to more complex ligands. While the molecule itself is not a catalyst, its structure is a foundational block for designing ligands that can coordinate with transition metals like palladium, platinum, or rhodium to form catalytically active species.

The bromine atom at the C6 position is particularly significant, as it provides a reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig amination reactions. researchgate.net Through these methods, various aryl, heteroaryl, or other functional groups can be attached to the pyrimidine core. This synthetic versatility allows for the creation of a diverse library of pyrimidine-based ligands with tailored steric and electronic properties for specific catalytic applications.

For instance, pyrimidine complexes with palladium have been identified as highly effective catalysts. In one study, a palladium adduct of 2,4,6-trichloropyrimidine (B138864), formed from the oxidative addition of the pyrimidine to a Pd(0) source, was found to be a highly active catalyst for regioselective amination reactions. acs.org This demonstrates that pyrimidine scaffolds can be integral components of a catalytic complex. By modifying this compound, researchers can synthesize ligands designed to optimize the performance of metal catalysts for a wide range of organic transformations.

Supramolecular Assemblies and Cocrystal Design

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonding, π–π stacking, and halogen bonding. Crystal engineering, a subfield of supramolecular chemistry, uses these interactions to control the assembly of molecules in the solid state to form crystals with desired properties.

The 2,4-diaminopyrimidine moiety is a powerful and well-studied building block (tecton) in crystal engineering. mdpi.com It features a self-complementary array of hydrogen bond donors (the amino groups) and acceptors (the ring nitrogens). This arrangement reliably forms a robust hydrogen-bonded homodimer through two N–H···N interactions, a motif known as the R²₂(8) ring synthon. mdpi.com This predictable interaction is a cornerstone for designing one-, two-, and three-dimensional supramolecular architectures. researchgate.net

The this compound molecule incorporates this reliable hydrogen-bonding unit. When co-crystallized with other molecules, particularly carboxylic acids, it can form heteromeric synthons, where the acid's carboxyl group interacts with the pyrimidine's amino groups and ring nitrogens. researchgate.netsemanticscholar.org The presence of the bromine atom introduces an additional, directional intermolecular force: halogen bonding. The electropositive region on the bromine atom can interact favorably with Lewis bases (such as carbonyl oxygens or other nitrogen atoms), providing another tool to guide the assembly of molecules into a specific crystal lattice. This dual functionality—robust hydrogen bonding from the diamino-pyrimidine core and potential halogen bonding from the bromo substituent—makes this compound a highly attractive component for designing complex cocrystals and supramolecular assemblies. nih.govresearchgate.net

| Interaction Type | Donor/Acceptor Groups on this compound | Common Resulting Motif/Synthon |

| Hydrogen Bonding (Homomeric) | Donor: -NH₂ Acceptor: Ring Nitrogens | R²₂(8) homodimer between two pyrimidine molecules. mdpi.com |

| Hydrogen Bonding (Heteromeric) | Donor: -NH₂ Acceptor: Ring Nitrogens | Forms heterosynthons with complementary molecules like carboxylic acids. researchgate.net |

| Halogen Bonding | Donor: C-Br Acceptor: Lewis bases (e.g., C=O, -N) | Directional interaction that can guide crystal packing. |

| π–π Stacking | Pyrimidine Ring | Contributes to the stabilization of the overall crystal structure. researchgate.net |

This table summarizes the key intermolecular interactions that this compound can participate in for the construction of supramolecular assemblies.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing emphasis on environmental stewardship has spurred the development of green synthetic methodologies for producing 6-Bromopyrimidine-2,4-diamine (B6203141) and its derivatives. Future research is centered on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents.

Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis have emerged as powerful tools in this endeavor. shd.org.rsut.ac.ir These techniques often lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. shd.org.rsnih.gov For instance, the synthesis of pyrimidine (B1678525) derivatives can be accelerated from hours to mere minutes under microwave irradiation. shd.org.rs

Solvent-free reactions, or those conducted in greener solvents like water or ionic liquids, are another key area of focus. academie-sciences.frmdpi.com Eliminating volatile organic solvents not only reduces environmental pollution but can also simplify product purification. Biocatalysis, employing enzymes to mediate chemical transformations, represents a frontier in green chemistry, offering high selectivity and mild reaction conditions, though its application to halopyrimidines is still an area of active exploration.

Table 1: Comparison of Green Synthetic Methods for Halogenated Pyrimidine Derivatives

| Method | Energy Source | Solvent | Typical Reaction Time | Typical Yield (%) | Ref. |

|---|---|---|---|---|---|

| Conventional Heating | Thermal | Toluene (B28343) | 6-18 hours | 60-75 | shd.org.rs |

| Microwave-Assisted | Microwave | DMF | 5-20 minutes | 85-95 | shd.org.rs |

| Ultrasound-Assisted | Sonication | Ethanol | 20-40 minutes | 80-90 | shd.org.rs |

| Solvent-Free | Thermal/Microwave | None | 1-3 hours | 65-85 | academie-sciences.frmdpi.com |

Note: Data is representative of methodologies applied to halogenated pyrimidine systems and indicates potential efficiencies for this compound synthesis.

Exploration of Novel Catalytic Methods for Derivatization

The functionalization of the this compound core is crucial for tuning its properties for various applications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools for creating new carbon-carbon and carbon-nitrogen bonds at the C6 position. researchgate.netnih.govorganic-chemistry.org

Future research is directed towards developing more efficient and versatile catalytic systems. This includes the design of novel phosphine (B1218219) ligands that can promote reactions under milder conditions and with a broader range of substrates. libretexts.orgwikipedia.org The use of palladium precatalysts that are more stable and easier to handle is also an area of active investigation. Furthermore, exploring catalysts based on more abundant and less expensive metals, such as copper or nickel, as alternatives to palladium is a significant trend in sustainable chemistry. mdpi.com

Table 2: Palladium-Catalyzed Derivatization of Halogenated Heterocycles

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 60-85 | mdpi.com |

| Suzuki-Miyaura | XPhos Pd G2 | K₂CO₃ | Toluene | 100 | 70-90 | researchgate.net |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOBuᵗ | Toluene | 80 | 60-90 | chemspider.com |

| Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 75-95 | nih.gov |

Note: This table presents typical conditions for the derivatization of bromo- and chloro- substituted nitrogen heterocycles, which are applicable to this compound.

Advanced Computational Studies for Predictive Chemistry